Phorate sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Fate and Degradation:

Phorate sulfone, a metabolite of the insecticide phorate, has been studied in the context of understanding its environmental fate and degradation []. These studies explore how phorate sulfone behaves in the environment, including its persistence, transformation pathways, and potential for environmental impact.

Environmental Impact:

Research has also investigated the potential environmental impact of phorate sulfone, particularly its effects on aquatic ecosystems. Studies have shown that the compound can be toxic to fish and other aquatic organisms, although the specific effects and levels of concern vary depending on factors like exposure duration and concentration [].

Analytical Methods:

Developing sensitive and reliable analytical methods for detecting and quantifying phorate sulfone in environmental samples is crucial for monitoring its presence and potential impact. Research efforts in this area focus on improving existing analytical techniques and developing new ones to accurately measure the compound in various environmental matrices [].

Degradation Pathways:

Understanding the degradation pathways of phorate sulfone contributes to assessing its environmental persistence and potential for transformation into other potentially harmful compounds. Research explores the various environmental factors influencing these degradation pathways, such as microbial activity, temperature, and sunlight [].

Risk Assessment:

The potential risks associated with phorate sulfone exposure are evaluated through scientific research. This involves assessing the toxicity of the compound towards different organisms, its environmental behavior, and potential human health risks through pathways like contaminated food or water [].

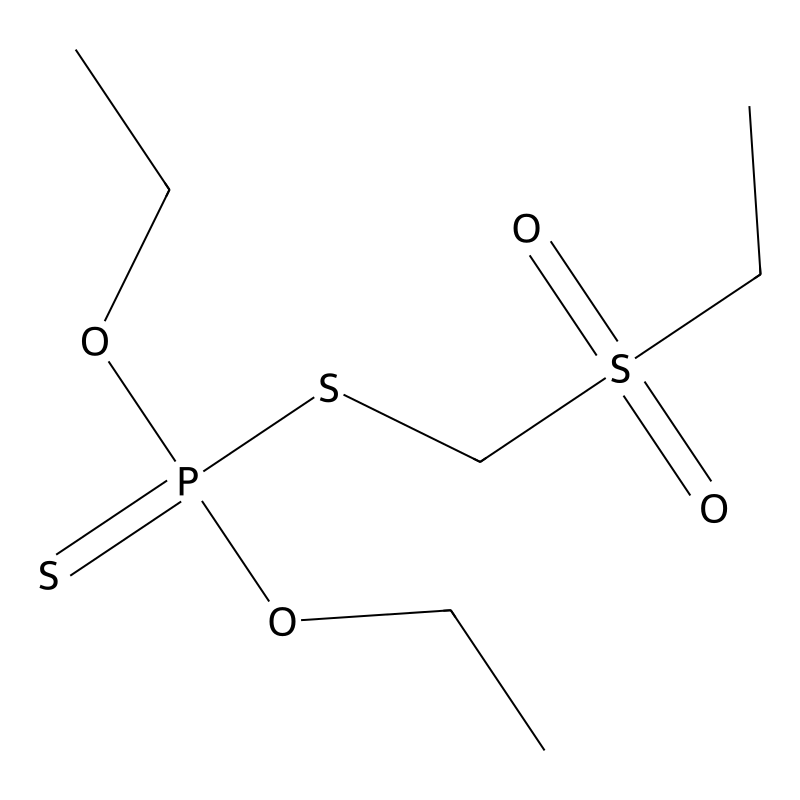

Phorate sulfone is an organophosphorus compound derived from phorate, primarily known for its application as an insecticide. Its chemical formula is C₇H₁₇O₄PS₃, and it has a molecular weight of 292.376 g/mol. Phorate sulfone is characterized by the presence of a sulfone group, which contributes to its chemical stability and biological activity in agricultural settings. This compound is often formed as a metabolic product during the degradation of phorate in various environments, including soil and water systems .

Phorate sulfone undergoes several biochemical transformations, particularly in soil environments. It is typically produced through the oxidation of phorate, which can occur via microbial activity or chemical processes. The primary reactions include:

- Oxidation of Phorate: Phorate is oxidized to phorate sulfoxide and subsequently to phorate sulfone under aerobic conditions.

- Hydrolysis: Phorate sulfone can also undergo hydrolysis, leading to the formation of less toxic metabolites.

- Microbial Degradation: Various soil microorganisms can further degrade phorate sulfone into simpler compounds, affecting its persistence in the environment .

Phorate sulfone exhibits significant biological activity as an insecticide, functioning primarily through the inhibition of acetylcholinesterase enzyme activity. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system in target pests. The compound demonstrates broad-spectrum toxicity against a variety of insects, making it useful in agricultural pest control .

Phorate sulfone can be synthesized through several methods:

- Oxidation of Phorate: The most common method involves the oxidation of phorate using oxidizing agents such as hydrogen peroxide or peracetic acid.

- Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions involving phosphorous compounds and sulfur-containing reagents.

- Biotransformation: In natural settings, phorate sulfone is produced by microbial oxidation processes that convert phorate into its sulfoxide and subsequently into sulfone .

Phorate sulfone is primarily utilized in agricultural practices as a potent insecticide. Its applications include:

- Pest Control: Effective against a wide range of agricultural pests, including aphids, beetles, and caterpillars.

- Soil Treatment: Used in soil management to control pest populations that affect crop yield.

- Research: Studied for its environmental impact and degradation pathways in ecological research settings .

Research on phorate sulfone's interactions with other compounds has revealed important insights:

- Synergistic Effects: Studies indicate that combining phorate sulfone with certain adjuvants can enhance its efficacy against specific pests.

- Environmental Interactions: The compound's behavior in soil and water systems is influenced by factors such as pH, temperature, and microbial activity, which can alter its degradation rate and toxicity profile .

Phorate sulfone shares similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phorate | C₇H₁₈O₴PS | Highly toxic; parent compound; rapidly degrades to sulfoxide and sulfone. |

| Phorate Sulfoxide | C₇H₁₈O₄PS₂ | Intermediate product; less toxic than phorate; retains insecticidal properties. |

| Malathion | C₁₃H₁₈O₃PS | Broad-spectrum insecticide; less persistent than phorate derivatives. |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Widely used insecticide; has similar modes of action but different toxicity profiles. |

Phorate sulfone's uniqueness lies in its specific metabolic pathway from phorate and its role as an intermediate product that retains significant biological activity while being less toxic than its parent compound .

XLogP3

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic